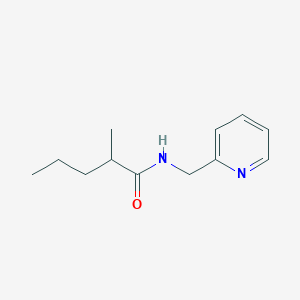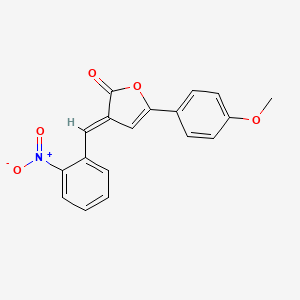![molecular formula C16H15NO2 B4893612 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PPOB, is a novel compound that has been synthesized and studied extensively for its potential therapeutic applications. PPOB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is also stable under physiological conditions, which allows for long-term storage and transportation. However, one of the limitations of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has a short half-life in vivo, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and identify its molecular targets and downstream signaling pathways. Another direction is to optimize the synthesis method of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and develop more potent and selective analogs. Additionally, future studies could focus on the in vivo efficacy and safety of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and explore its potential clinical applications in cancer, inflammation, and neurodegenerative disorders.
合成方法
The synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
科学研究应用
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKHIGLKDOCGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
